molecular formula C12H9ClKN2O3 B1613160 Fenridazon-potassium CAS No. 83588-43-6

Fenridazon-potassium

Cat. No.: B1613160
CAS No.: 83588-43-6
M. Wt: 303.76 g/mol
InChI Key: KRFFPOMNSZTJND-UHFFFAOYSA-N
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Description

Fenridazon-potassium is a chemical compound with the molecular formula C12H8ClKN2O3 . It is also known by other names such as 1-(4-Chlorophényl)-6-méthyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate de potassium (French), 3-Pyridazinecarboxylic acid, 1-(4-chlorophenyl)-1,4-dihydro-6-methyl-4-oxo-, potassium salt (1:1) (ACD/Index Name), and Fenridazon potassium . It was used as a plant growth regulator on cereals .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,4-dihydro-1-(4-chlorophenyl)-6-methyl-4-oxo-3-pyridazinecarboxylic acid potassium salt . The average mass of the molecule is 302.755 Da and the monoisotopic mass is 301.986053 Da .


Physical And Chemical Properties Analysis

This compound is a synthetic compound with a molecular mass of 302.75 . It is a plant growth regulator and is considered a gametocide .

Scientific Research Applications

1. Agricultural Applications

  • Hybrid Wheat Production : Fenridazon-potassium is used in agriculture, particularly for the production of hybrid wheat. It acts as a male floral sterility agent in wheat (Triticum aestivum L.), which is crucial for hybrid seed production. The effectiveness of fenridazon in causing male sterility in wheat is influenced by environmental factors such as temperature and humidity. For instance, the absorption and translocation of fenridazon to the floral primordia in wheat decrease significantly at lower temperatures (4°C) compared to higher temperatures (24°C). Additionally, increased relative humidity enhances the absorption of fenridazon, impacting its effectiveness in inducing male sterility in wheat plants (Bucholtz, 1988).

2. Enhancing Androgenesis in Wheat

  • Increased Embryo Production : Treatment of donor wheat plants with this compound significantly improves the yield of androgenetic green plants after anther culture. This treatment increases embryo production by up to 20 times compared to controls and allows a broader period for effective androgenesis in vitro. The technique is applicable across a wide range of wheat genotypes and shows low frequencies of aneuploidy among regenerated plants. Cytological observations suggest distinct effects on pollen grain walls after treatment with this compound (Picard et al., 1987).

Mechanism of Action

Fenridazon-potassium acts as a chemical hybridizing agent causing male floral sterility . This makes it useful in plant breeding and research.

Properties

83588-43-6

Molecular Formula

C12H9ClKN2O3

Molecular Weight

303.76 g/mol

IUPAC Name

potassium;1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate

InChI

InChI=1S/C12H9ClN2O3.K/c1-7-6-10(16)11(12(17)18)14-15(7)9-4-2-8(13)3-5-9;/h2-6H,1H3,(H,17,18);

InChI Key

KRFFPOMNSZTJND-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+]

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O.[K]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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